molecular formula C5H12N2O2S2 B14702255 3-[(2-Aminoethyl)disulfanyl]-L-alanine CAS No. 22801-37-2

3-[(2-Aminoethyl)disulfanyl]-L-alanine

Cat. No.: B14702255
CAS No.: 22801-37-2
M. Wt: 196.3 g/mol
InChI Key: WYQFVGPQTGCDJH-BYPYZUCNSA-N
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Description

3-[(2-Aminoethyl)disulfanyl]-L-alanine is a non-proteinogenic amino acid characterized by a disulfide (-S-S-) bridge linking the β-carbon of the alanine backbone to a 2-aminoethyl group. The disulfide moiety may enable participation in thiol-disulfide exchange reactions, a property critical in redox signaling and enzyme regulation .

Properties

CAS No.

22801-37-2

Molecular Formula

C5H12N2O2S2

Molecular Weight

196.3 g/mol

IUPAC Name

(2R)-2-amino-3-(2-aminoethyldisulfanyl)propanoic acid

InChI

InChI=1S/C5H12N2O2S2/c6-1-2-10-11-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1

InChI Key

WYQFVGPQTGCDJH-BYPYZUCNSA-N

Isomeric SMILES

C(CSSC[C@@H](C(=O)O)N)N

Canonical SMILES

C(CSSCC(C(=O)O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Aminoethyl)disulfanyl]-L-alanine typically involves the reaction of L-alanine with 2-aminoethanethiol in the presence of an oxidizing agent to form the disulfide bond. The reaction conditions often include a controlled pH environment and specific temperature settings to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process includes the purification of the product through crystallization or chromatography techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-[(2-Aminoethyl)disulfanyl]-L-alanine involves its ability to form and break disulfide bonds. This property is crucial in redox reactions and can influence the structural stability of proteins. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which are essential for maintaining protein structure and function .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Key structural analogs of 3-[(2-Aminoethyl)disulfanyl]-L-alanine include:

Compound Name CAS Number Functional Groups Key Features Biological Relevance
This compound Not provided Disulfide, aminoethyl, carboxyl Redox-active; potential for dynamic bond formation Hypothesized role in enzyme modulation or drug delivery systems
3-Sulfino-L-alanine 1115-65-7 Sulfinic acid, carboxyl Non-proteinogenic; precursor in cysteine metabolism Experimental drug (DrugBank DB02153); implicated in sulfur amino acid pathways
3-(2-Thienyl)-L-alanine Not provided Thienyl, carboxyl Aromatic heterocycle (thiophene) Used in peptide engineering to enhance hydrophobic interactions with target proteins
3-(2-Naphthyl)-L-alanine Not provided Naphthyl, carboxyl Bulky aromatic side chain Demonstrated high binding affinity in complement-mediated therapies (e.g., 5C6-FH complex)
3,3-Diphenyl-L-alanine 149597-92-2 Diphenyl, carboxyl Sterically hindered; hydrophobic Applied in chiral catalyst design and as a building block for bioactive peptides

Key Differences

Functional Groups: The disulfide group in this compound distinguishes it from sulfinic acid derivatives (e.g., 3-sulfino-L-alanine) and aromatic analogs (e.g., 3-(2-thienyl)-L-alanine). This group enables reversible redox reactions, unlike the stable sulfinic acid or aromatic moieties . Aromatic side chains (e.g., naphthyl, thienyl) enhance hydrophobic binding but lack redox activity, limiting their utility in dynamic biological systems .

Biological Activity: 3-Sulfino-L-alanine participates in cysteine metabolism, acting as an intermediate in taurine biosynthesis . Aromatic analogs like 3-(2-naphthyl)-L-alanine show high binding affinity in therapeutic protein complexes (e.g., 5C6-FH), suggesting utility in targeted drug design . Diphenylalanine derivatives exhibit steric hindrance, making them suitable for rigid peptide frameworks or asymmetric catalysis .

Applications :

  • Disulfide-containing analogs are explored for drug delivery due to their responsiveness to cellular redox conditions.
  • Sulfinic acid derivatives are studied for metabolic regulation, while aromatic variants are prioritized in protein engineering .

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